molecular formula C8H7BrN2 B1380406 7-Bromo-1-methylimidazo[1,5-a]pyridine CAS No. 1379341-62-4

7-Bromo-1-methylimidazo[1,5-a]pyridine

Cat. No.: B1380406
CAS No.: 1379341-62-4
M. Wt: 211.06 g/mol
InChI Key: FUORIQAUYPKDNK-UHFFFAOYSA-N
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Description

7-Bromo-1-methylimidazo[1,5-a]pyridine is a heterocyclic aromatic compound that belongs to the imidazo[1,5-a]pyridine family. This compound is characterized by a fused bicyclic structure consisting of an imidazole ring and a pyridine ring. The presence of a bromine atom at the 7th position and a methyl group at the 1st position distinguishes it from other imidazo[1,5-a]pyridine derivatives.

Biochemical Analysis

Biochemical Properties

7-Bromo-1-methylimidazo[1,5-a]pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The interaction typically involves the binding of this compound to the active site of the enzyme, potentially inhibiting or modifying its activity. Additionally, it may interact with DNA and RNA polymerases, affecting nucleic acid synthesis and repair processes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the MAPK/ERK signaling pathway, which is involved in cell proliferation, differentiation, and survival . By altering the activity of key signaling molecules, this compound can affect cellular responses to external stimuli. Furthermore, it can impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-1-methylimidazo[1,5-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-aminopyridine with a suitable bromoacetaldehyde derivative, followed by cyclization in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in a polar solvent like ethanol or dimethyl sulfoxide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-1-methylimidazo[1,5-a]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl group at the 1st position can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The imidazole ring can undergo reduction to form dihydroimidazole derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium amide, thiourea, or sodium alkoxide in polar solvents such as dimethylformamide or acetonitrile.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Formation of 7-substituted imidazo[1,5-a]pyridine derivatives.

    Oxidation Reactions: Formation of 1-formyl or 1-carboxyl imidazo[1,5-a]pyridine derivatives.

    Reduction Reactions: Formation of dihydroimidazo[1,5-a]pyridine derivatives.

Scientific Research Applications

7-Bromo-1-methylimidazo[1,5-a]pyridine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the development of materials with specific electronic and optical properties.

Comparison with Similar Compounds

Similar Compounds

  • 7-Methylimidazo[1,2-a]pyridine
  • 6-Bromo-7-methylimidazo[1,2-a]pyridine
  • 2-Methylimidazo[1,2-a]pyridine

Uniqueness

7-Bromo-1-methylimidazo[1,5-a]pyridine is unique due to the specific positioning of the bromine atom and the methyl group, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and applications.

Properties

IUPAC Name

7-bromo-1-methylimidazo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-6-8-4-7(9)2-3-11(8)5-10-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUORIQAUYPKDNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=CN2C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379341-62-4
Record name 7-bromo-1-methylimidazo[1,5-a]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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